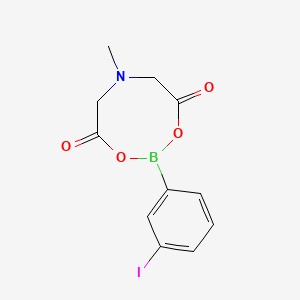

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains an iodophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an iodine atom attached . The presence of iodine suggests that this compound could potentially be used in various chemical reactions that involve halogen bonding .

Synthesis Analysis

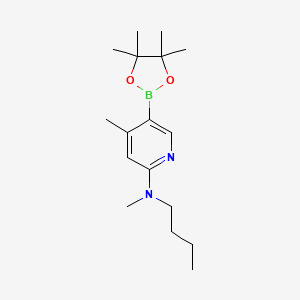

While specific synthesis methods for this compound are not available, similar compounds such as “2-hydroxy-2-(3-iodophenyl)acetic acid” and “methyl 2-(3-iodophenyl)acetate” have been synthesized and used in various chemical reactions . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of related compounds .

Aplicaciones Científicas De Investigación

Boronated Polymers for Flame Retardancy

Research on boronated styrenes, including compounds like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, has been conducted to enhance the flame retardancy of polystyrene. These studies investigate the incorporation of flame retardants directly into the polymer backbone to reduce flammability. Boronated (co)polymers synthesized through free radical polymerization demonstrated varied thermal properties and flame retardancy levels, offering insights into the development of safer, flame-retardant materials Wiącek, M., Wesołek, D., Rojewski, S., Bujnowicz, K., & Schab-Balcerzak, E. (2015). Polymers for Advanced Technologies, 26, 49-56..

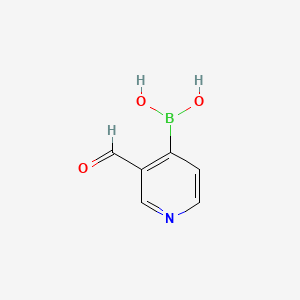

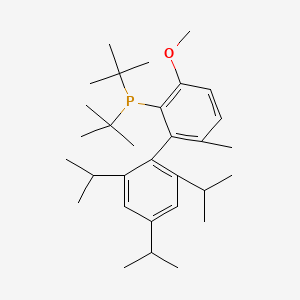

Synthesis of Ortho-Functionalized Arylboronic Acids

The study on ortho-lithiated derivatives of protected phenylboronic acids explores an approach to synthesizing ortho-functionalized arylboronic acids. This research showcases the utility of certain boronic acid derivatives in the synthesis of complex boronic compounds, expanding the toolkit available for organic synthesis and potential applications in medicinal chemistry Da̧browski, M., Kurach, P., Luliński, S., & Serwatowski, J. (2007). Applied Organometallic Chemistry, 21, 234-238..

Advanced Characterization Techniques

Research into the structural analysis of boron-containing compounds emphasizes the role of advanced characterization techniques like 1D and 2D NMR spectroscopy. These methods provide detailed insights into the molecular structures and interactions within compounds, facilitating a deeper understanding of their chemical behaviors and potential applications in various scientific fields Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A. (2021)..

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity in certain boron-containing compounds demonstrate their potential in developing new antibacterial and antifungal agents. These studies explore the antimicrobial efficacy of synthesized compounds, highlighting their significance in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry, 13, 545-556..

Propiedades

IUPAC Name |

2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXCTPQCJMYLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746233 |

Source

|

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

CAS RN |

1287221-37-7 |

Source

|

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)